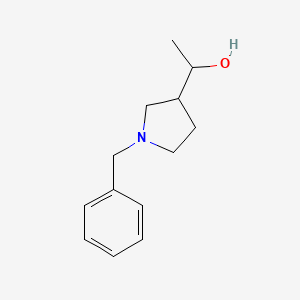

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol

Description

Contextual Significance of Pyrrolidine (B122466) Scaffolds in Organic Chemistry and Chemical Biology

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous and vital structural motif in the landscape of organic chemistry and chemical biology. researchgate.netnih.govnih.gov Its importance stems from its prevalence in a vast array of natural products, particularly alkaloids, and its role as a "privileged scaffold" in the design of therapeutic agents. nbinno.comfrontiersin.org The non-planar, puckered nature of the saturated pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and binding to biological targets like enzymes and receptors. researchgate.netnih.gov

This stereochemical complexity is a key feature that medicinal chemists exploit to enhance the potency and selectivity of drug candidates. nih.gov Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, contributing significantly to a molecule's pharmacokinetic properties, such as aqueous solubility. pharmablock.com The pyrrolidine scaffold is a core component in numerous FDA-approved drugs across a wide range of therapeutic areas, demonstrating its versatility and clinical success. nih.govresearchgate.net

| Drug Name | Therapeutic Area | Role of Pyrrolidine Scaffold |

| Captopril | Antihypertensive | Forms part of the core structure, essential for ACE inhibition. nih.govmdpi.com |

| Aniracetam | Nootropic (Anti-Alzheimer) | The pyrrolidinone core is a defining feature of the racetam class. nih.gov |

| Clindamycin | Antibacterial | The pyrrolidine ring is attached to the amino acid moiety. nih.gov |

| Telaprevir | Antiviral (Hepatitis C) | Incorporated into the peptidomimetic backbone to inhibit viral protease. nih.gov |

| Rolipram | Antidepressant | The pyrrolidine ring is central to its structure and activity. nih.gov |

Historical Perspective on the Synthesis and Exploration of Related N-Heterocycles

The history of N-heterocyclic chemistry is deeply intertwined with the development of organic chemistry itself. Early investigations in the 19th century led to the isolation and characterization of simple heterocycles from natural sources. For instance, pyrrole (B145914), the aromatic counterpart of pyrrolidine, was obtained by the dry distillation of bones in 1834. wikipedia.org The subsequent decades saw the elucidation of the structures of fundamental heterocycles like pyridine (B92270) and furan, laying the groundwork for understanding their chemical properties.

The 20th century witnessed a revolution in synthetic methodologies, enabling chemists to construct complex heterocyclic frameworks with increasing efficiency and control. encyclopedia.pub The development of catalytic reactions, such as transition-metal-catalyzed cross-coupling and hydrogenation, has been particularly transformative, providing powerful tools for the functionalization of pre-existing rings and the construction of new ones under milder conditions. encyclopedia.pub These advancements have been crucial for the synthesis of medicinally relevant molecules, as a significant majority of FDA-approved drugs contain nitrogen heterocycles. wikipedia.orgopenmedicinalchemistryjournal.com The ongoing evolution of synthetic strategies continues to push the boundaries of what is possible, facilitating the creation of novel N-heterocyclic compounds for diverse applications in medicine and materials science.

Rationale for Academic Investigation of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol and its Analogs

The academic interest in a specific molecule like this compound is driven by several key factors rooted in the principles of medicinal chemistry and synthetic utility. This compound and its analogs serve as valuable tools for exploring structure-activity relationships (SAR) and for use as versatile synthetic intermediates. nih.govnih.gov

Building Block for Complex Molecules: The structure of this compound contains multiple functional groups—a secondary alcohol, a tertiary amine, and an aromatic ring—that can be readily modified. The hydroxyl group can be oxidized, esterified, or replaced, while the benzyl (B1604629) group on the nitrogen can be removed through hydrogenolysis, allowing for the introduction of other substituents. This makes the molecule an attractive starting point or intermediate for the synthesis of more complex and potentially bioactive compounds. researchgate.net

Scaffold for SAR Studies: The pyrrolidine core is a proven pharmacophore. frontiersin.org By systematically modifying the substituents on this scaffold, researchers can probe the molecular interactions that govern a compound's biological activity. nih.gov For example, studies on related 2-benzylpyrrolidine (B112527) derivatives have been conducted to develop antagonists for the calcium-sensing receptor, demonstrating how modifications to this type of scaffold can fine-tune biological effects. montclair.edu Investigating analogs of this compound allows chemists to understand how changes in stereochemistry, the nature of the N-substituent, or modifications to the side chain impact target binding and efficacy. nih.govnih.gov

Probing Pharmacological Space: The benzylpyrrolidine motif is found in compounds with known biological activities. For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been investigated for their nootropic (cognitive-enhancing) potential. uran.ua The synthesis and study of this compound and its analogs contribute to the exploration of new chemical space around these known active structures, with the goal of discovering novel therapeutic agents. The specific combination of the benzyl group, the pyrrolidine ring, and the hydroxyethyl (B10761427) side chain presents a unique spatial and electronic profile for potential interactions with biological targets.

Below is a table of related structures, illustrating the types of analogs that are often synthesized to explore the chemical space around the parent compound.

| Compound Name | Structural Relationship to Parent Compound | Potential Area of Investigation |

| 1-(1-Benzylpyrrolidin-3-yl)ethanone | Oxidation of the alcohol group. lookchem.comnih.gov | Investigating the role of the hydrogen-bond donating hydroxyl group. |

| 2-((1-Benzylpyrrolidin-3-yl)amino)ethanol | Isomer with different substituent position and functional group. bldpharm.com | Exploring the effect of substituent placement on the pyrrolidine ring. |

| 1-Benzyl-N-ethylpyrrolidin-3-amine | Replacement of the hydroxyethyl group with an aminoethyl group. chemicalbook.com | Studying the impact of replacing an alcohol with an amine on biological activity. |

| 2-(1-Benzylpiperidin-3-yl)ethanol | Ring expansion from pyrrolidine to piperidine. nih.gov | Assessing the influence of ring size on conformational preference and target binding. |

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQRCZQKWVDTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol

Stereoselective and Enantioselective Methodologies for the Pyrrolidine (B122466) Core

The construction of the chiral pyrrolidine ring is the foundational challenge in the synthesis of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol. The stereochemistry at the C3 position directly influences the final configuration of the target molecule. Therefore, developing methods that afford high levels of stereocontrol is paramount.

Asymmetric Construction of the Pyrrolidine Ring System

The asymmetric synthesis of the pyrrolidine core can be achieved through various powerful reactions, most notably through catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides. researchgate.net This method is highly atom-economical and can generate multiple stereocenters in a single step with high regio- and stereoselectivity. researchgate.netchemicalbook.com Azomethine ylides, often generated in situ from α-amino acids or their corresponding esters, react with a wide range of dipolarophiles to furnish highly functionalized pyrrolidines. chemicalbook.comresearchgate.net

Other notable strategies include:

Intramolecular Cyclization: Enantiopure pyrrolidines can be synthesized through the cyclization of chiral precursors. For instance, an iodine-mediated diastereoselective cyclization involving a 1,5-hydrogen atom transfer can produce highly substituted pyrrolidines. researchgate.net

Ring Contraction: A photo-promoted ring contraction of pyridines with silylborane has been developed to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for functionalized pyrrolidines. nih.gov

Starting from Chiral Pool: Naturally occurring chiral molecules like proline and hydroxyproline (B1673980) are common starting materials for introducing a pre-formed, optically pure pyrrolidine ring into a target molecule. nih.gov

Chiral Auxiliary and Organocatalytic Approaches in Pyrrolidine Synthesis

Chiral auxiliaries and organocatalysis have emerged as powerful tools for inducing stereoselectivity in pyrrolidine synthesis, offering alternatives to metal-catalyzed transformations. acs.orgresearchgate.net

Chiral Auxiliary-Directed Synthesis: Chiral auxiliaries, such as Oppolzer's sultam, can be temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. scilit.com For example, an asymmetric 1,3-dipolar cycloaddition directed by a chiral sultam has been successfully employed to construct 3,4-syn substituted pyrrolidine moieties with high diastereoselectivity and enantioselectivity. scilit.com The auxiliary can be cleanly removed and recycled after the key stereocenter-forming step. scilit.com Evans oxazolidinones and tert-butylsulfinamide have also been utilized effectively. scilit.com

Organocatalytic Methodologies: Organocatalysis provides an attractive, metal-free approach to chiral pyrrolidines. acs.orgresearchgate.net Proline and its derivatives are often used as catalysts in a variety of asymmetric transformations. nih.gov Key organocatalytic strategies include:

Conjugate Addition: The organocatalytic conjugate addition of aldehydes to nitro-olefins can generate highly functionalized intermediates that can be cyclized to form enantioenriched pyrrolidines with multiple contiguous stereocenters. tandfonline.com

Cascade Reactions: One-pot syntheses combining several organocatalytic reactions, such as asymmetric conjugate addition followed by intramolecular reductive amination, can efficiently build complex pyrrolidine core structures from simple starting materials like glycine (B1666218) esters. acs.org

[3+2] Cycloadditions: The cycloaddition of azomethine ylides, promoted by various organocatalysts like prolines, thioureas, and phosphoric acids, is a direct route to chiral pyrrolidines. researchgate.net

Table 1: Comparison of Chiral Auxiliary and Organocatalytic Methods

| Method | Catalyst/Auxiliary Type | Key Reaction | Advantages | Disadvantages |

| Chiral Auxiliary | Oppolzer's Sultam, Evans Oxazolidinone | 1,3-Dipolar Cycloaddition, Alkylation | High diastereoselectivity, predictable stereochemical outcome. scilit.com | Requires additional steps for attachment and removal of the auxiliary. |

| Organocatalysis | Proline, Chiral Amines, Phosphoric Acids | Michael Addition, Aldol Reaction, [3+2] Cycloaddition | Metal-free, operational simplicity, low toxicity. acs.orgresearchgate.net | Catalyst loading can be high, substrate scope may be limited. |

Transition Metal-Catalyzed Asymmetric Hydrogenation Routes to Pyrrolidine Derivatives

The asymmetric hydrogenation of pyrrole (B145914) precursors is a highly efficient and direct method for producing chiral pyrrolidines. researchgate.net This approach involves the reduction of a C=C double bond within a pyrrole or pyrroline (B1223166) ring using molecular hydrogen and a chiral transition metal catalyst. A variety of precious metal catalysts are employed for this transformation. nih.gov

Ruthenium Catalysis: Ru-catalysts modified with chiral bisphosphine ligands, such as PhTRAP, have shown high enantioselectivity in the hydrogenation of N-protected pyrroles. researchgate.netcommonorganicchemistry.com These catalysts can create multiple chiral centers with a high degree of stereocontrol in a single step, particularly with 2,3,5-trisubstituted pyrroles. researchgate.net

Iridium and Rhodium Catalysis: Chiral Iridium and Rhodium complexes are also highly effective for the asymmetric hydrogenation of cyclic enamines and other unsaturated N-heterocycles, providing optically active cyclic tertiary amines. nih.gov

Palladium Catalysis: Palladium catalysts, often used with a Brønsted acid as an activator, have been developed for the highly enantioselective partial hydrogenation of simple pyrroles to yield chiral 1-pyrrolines, which are valuable intermediates. nih.gov

Table 2: Transition Metals in Asymmetric Hydrogenation of Pyrrole Derivatives

| Metal Catalyst | Chiral Ligand Example | Substrate Type | Key Features |

| Ruthenium (Ru) | PhTRAP (trans-chelating bisphosphine) | N-Boc-protected pyrroles | High enantioselectivity (up to 99.7% ee), can create three chiral centers. researchgate.net |

| Iridium (Ir) | Chiral amine-derived iridacycle complexes | Cyclic enamines | Efficient for synthesis of optically active cyclic tertiary amines. nih.gov |

| Rhodium (Rh) | Bicyclo[3.3.0]octadiene ligands | Aliphatic N-tosylaldimines (for one-pot synthesis) | High yields and enantioselectivity under neutral conditions. nih.gov |

| Palladium (Pd) | Not specified | 2,5-disubstituted pyrroles | Requires Brønsted acid co-catalyst, produces chiral 1-pyrrolines. nih.gov |

Functionalization and Derivatization Approaches to this compound

Once the chiral pyrrolidine core is established, the next critical phase is the introduction of the ethan-1-ol side chain at the C3-position and potential modifications to the N-benzyl group.

Introduction of the Ethan-1-ol Moiety at the C3-Position

A common and versatile strategy for introducing functionality at the C3 position of the N-benzylpyrrolidine ring involves using 1-Benzyl-3-pyrrolidinone (B141626) as a key intermediate. chemicalbook.comsigmaaldrich.com This ketone can be synthesized from precursors like N-benzyl-3-hydroxypyrrolidine via oxidation. chemicalbook.com

From 1-Benzyl-3-pyrrolidinone, two primary pathways can be envisioned to construct the ethan-1-ol side chain:

Grignard Reaction followed by Oxidation/Reduction:

A nucleophilic addition of a vinyl Grignard reagent (vinylmagnesium bromide) to 1-benzyl-3-pyrrolidinone would form a tertiary alcohol.

Subsequent oxidative cleavage (e.g., ozonolysis) of the vinyl group would yield a ketone, 1-(1-benzylpyrrolidin-3-yl)ethan-1-one.

Finally, stereoselective reduction of this ketone would furnish the target secondary alcohol, this compound.

Wittig Reaction and Hydroboration-Oxidation:

A Wittig reaction between 1-benzyl-3-pyrrolidinone and a methylenetriphenylphosphorane (B3051586) would generate a C3-methylene pyrrolidine.

Subsequent hydroboration-oxidation of the exocyclic double bond would install the ethan-1-ol moiety with anti-Markovnikov regioselectivity, though controlling stereochemistry can be challenging.

A more direct and highly plausible route involves the addition of a methyl organometallic reagent to a C3-aldehyde derivative:

Addition to an Aldehyde: If the pyrrolidine core is synthesized with a C3-carboxylic acid or ester group, this can be reduced to the corresponding aldehyde, 1-benzylpyrrolidine-3-carbaldehyde.

A subsequent Grignard reaction with methylmagnesium bromide (MeMgBr) or methyllithium (B1224462) (MeLi) would directly yield the target compound, this compound, as a racemic mixture of diastereomers, which would then require separation or stereocontrolled synthesis.

Modifications of the Benzyl (B1604629) Group and Pyrrolidine Nitrogen

The N-benzyl group serves as a common protecting group for the pyrrolidine nitrogen but can also be a point of modification to alter the molecule's properties.

Debenzylation (Deprotection): The removal of the N-benzyl group is a frequent final step in many synthetic sequences. The most common method is catalytic hydrogenolysis. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is a standard catalyst used with a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate. mdma.chacs.org

Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is often superior for cleaving N-benzyl groups and can offer selectivity, for instance, removing an N-benzyl group in the presence of an O-benzyl ether. tandfonline.com

Acid-Facilitated Hydrogenolysis: The addition of an acid, such as acetic acid, can facilitate the N-debenzylation reaction, particularly in complex or sterically hindered substrates. nih.govnih.gov

Alternative N-Arylation: The pyrrolidine nitrogen can be functionalized with different aryl groups through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation. scilit.comorganic-chemistry.org After debenzylation of the starting material to yield the secondary amine, it can be re-arylated with a different aryl halide (e.g., aryl bromides or iodides) using copper or palladium catalysts to generate a library of analogues. researchgate.net

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of pyrrolidine derivatives, including this compound, aims to reduce the environmental impact of chemical manufacturing. This involves the use of environmentally benign solvents, catalytic processes, and energy-efficient reaction conditions.

Key green strategies applicable to the synthesis of the target compound include:

Use of Benign Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A greener approach involves substituting these with safer alternatives. For instance, the synthesis of N-aryl-substituted pyrrolidines has been successfully demonstrated using water as a solvent, which is non-toxic, non-flammable, and readily available. nih.gov The use of ethanol (B145695) is another eco-friendly option, as seen in the synthesis of various pyrrolidine-2,3-dione (B1313883) hybrids. tandfonline.com

Catalysis: Catalytic reactions are preferred over stoichiometric ones as they reduce waste by using small amounts of a substance to generate large quantities of product.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as copper-aluminum mixed oxide nanocomposites, facilitates an environmentally safe synthesis of pyrrolidines under solvent-free (neat) conditions. tandfonline.com These catalysts can often be recovered and reused, further minimizing waste.

Organocatalysis: Chiral pyrrolidines themselves are pivotal in organocatalysis, promoting various transformations in an enantioselective and environmentally friendly manner while avoiding the use of potentially toxic metals. mdpi.com

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. tandfonline.com It can significantly reduce reaction times, increase product yields, and enhance synthetic efficiency, thereby lowering energy consumption compared to conventional heating methods. tandfonline.com

Multi-component Reactions (MCRs): MCRs are atom-economical processes where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials. This approach reduces the number of synthetic steps, minimizing solvent and energy usage. tandfonline.com

The table below summarizes the potential application of these green chemistry principles to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Benign Solvents | Utilizing water or ethanol for key reaction steps, such as the formation of the pyrrolidine ring or subsequent functionalization. nih.gov | Reduced toxicity, improved safety, lower environmental impact. |

| Catalysis | Employing reusable heterogeneous catalysts for cyclization or transfer hydrogenation reactions; using chiral organocatalysts for stereoselective steps. tandfonline.commdpi.com | Waste reduction, high atom economy, potential for enantiopure products. |

| Energy Efficiency | Applying microwave irradiation to accelerate key reactions, such as N-alkylation or cyclization. tandfonline.com | Shorter reaction times, lower energy consumption, potentially higher yields. |

| Atom Economy (MCRs) | Designing a multi-component reaction (e.g., a modified Ugi or [3+2] cycloaddition) to assemble the core structure in a single pot. tandfonline.comresearchgate.net | Fewer purification steps, reduced solvent waste, improved overall efficiency. |

Convergent and Divergent Synthetic Pathways to this compound Analogues

The generation of analogues of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. Convergent and divergent synthetic strategies offer powerful and efficient methods for creating chemical libraries based on this scaffold.

Divergent Synthesis

A divergent synthesis begins with a common intermediate that undergoes various subsequent reactions to produce a diverse set of structurally related compounds. A highly effective starting point for a divergent approach to analogues of this compound is the key intermediate N-benzyl-3-pyrrolidone . google.com This common precursor can be synthesized through several established routes. google.com From this ketone, a wide array of tertiary alcohol analogues can be generated by introducing different alkyl, aryl, or heterocyclic groups via reactions with various organometallic reagents.

Another powerful divergent method is the Ugi four-component reaction, which has been used to synthesize a library of 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net This strategy allows for the variation of multiple components, leading to extensive structural diversity from a common reaction setup.

The table below illustrates a divergent strategy starting from N-benzyl-3-pyrrolidone.

| Organometallic Reagent | Resulting Analogue Structure (at C3 Position) | Type of Analogue |

| Methylmagnesium bromide | -C(OH)(CH₃)₂ | Dimethyl carbinol |

| Phenylmagnesium bromide | -C(OH)(C₆H₅)(CH₂CH₃) | Phenyl ethyl carbinol |

| Cyclopropylmagnesium bromide | -C(OH)(c-C₃H₅)(CH₂CH₃) | Cyclopropyl ethyl carbinol |

| Vinylmagnesium bromide | -C(OH)(CH=CH₂)(CH₂CH₃) | Ethyl vinyl carbinol |

Convergent Synthesis

In a convergent synthesis, different fragments of the target molecule are prepared independently and then assembled in the final stages. This approach is particularly efficient for complex molecules as it allows for the optimization of individual reaction pathways before the final coupling.

A prominent convergent strategy for synthesizing the pyrrolidine core is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (an alkene). acs.orgenamine.net This method allows for the strategic combination of three distinct building blocks, enabling significant variation in the final product.

For the synthesis of this compound analogues, the components could be:

An amine: Substituted benzylamines to introduce diversity on the aromatic ring.

An aldehyde: To vary the substitution pattern on the pyrrolidine ring.

An alkene: A functionalized alkene that carries the ethan-1-ol side chain or a precursor to it.

The table below outlines how a convergent [3+2] cycloaddition can be used to generate analogues.

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Alkene) | Resulting Analogue |

| Benzylamine | Formaldehyde | 3-Penten-2-one | Analogue with modified pyrrolidine substitution |

| 4-Fluorobenzylamine | Formaldehyde | But-3-en-2-ol | Analogue with substituted benzyl group |

| Benzylamine | Acetaldehyde | But-3-en-2-ol | Analogue with additional pyrrolidine substituent |

| Naphthalen-1-ylmethanamine | Formaldehyde | But-3-en-2-ol | Analogue with different N-arylmethyl group |

By strategically employing these convergent and divergent pathways, chemists can efficiently generate extensive libraries of this compound analogues for further investigation. rsc.orguran.ua

Detailed Structural and Stereochemical Investigations of 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol

Conformational Analysis of the Pyrrolidine (B122466) Ring System

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility, a property that is crucial for its function in various chemical and biological systems. nih.gov This non-planarity and dynamic nature are best described by the concept of pseudorotation. nih.gov

Unlike the more rigid six-membered cyclohexane (B81311) ring, which has distinct chair, boat, and twist-boat conformations, the pyrrolidine ring undergoes a continuous puckering motion known as pseudorotation. nih.govbeilstein-journals.org This motion allows the ring to adopt a series of energetically similar conformations, primarily described as envelope (E) and twist (T) forms. beilstein-journals.org In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. beilstein-journals.org

The specific conformation is defined by a phase angle of pseudorotation (P) and a maximum puckering amplitude (Φₘₐₓ). beilstein-journals.orgbeilstein-journals.org The pseudorotational pathway represents the full cycle (P = 0° to 360°) of possible envelope and twist conformations. researchgate.net For an unsubstituted pyrrolidine ring, the energy barrier between these conformations is low, allowing for rapid interconversion at room temperature. However, the introduction of substituents dramatically influences the energy landscape of this pathway, leading to one or more preferred, low-energy conformations.

The conformational equilibrium of the 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol ring is governed by the steric and electronic influences of the N-benzyl and 3-(1-hydroxyethyl) substituents. The bulky benzyl (B1604629) group attached to the nitrogen atom and the substituted ethan-1-ol group at the C3 position introduce significant steric demands that restrict the ring's flexibility.

The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain, particularly 1,3-diaxial-like interactions. This steric hindrance shifts the conformational equilibrium towards specific regions of the pseudorotation pathway. beilstein-journals.org For instance, in related substituted pyrrolidines, bulky substituents have been shown to "lock" the ring into a preferred conformation. nih.gov The N-benzyl group, being particularly large, will have a dominant effect. The conformation will likely be a twist or envelope form that places both the benzyl group and the 1-hydroxyethyl side chain in positions that minimize steric clash with each other and with the ring's hydrogen atoms. Computational modeling and NMR studies on similar systems have shown that such substitutions can create a significant energy preference for specific conformers. beilstein-journals.org

Chiroptical Properties and Absolute Configuration Determination

With two chiral centers, the unambiguous assignment of the absolute configuration of each stereoisomer of this compound is essential. Chiroptical methods, which rely on the interaction of chiral molecules with polarized light, are powerful tools for this purpose.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. aps.org Each enantiomer of a chiral compound produces a CD spectrum that is a mirror image of its counterpart, making CD an excellent tool for enantiomeric characterization. nih.gov

For this compound, the chromophores, particularly the phenyl ring of the benzyl group, would be the primary focus of a CD analysis. Although the phenyl chromophore itself is achiral, its electronic transitions become chirally perturbed by the stereocenters of the molecule, giving rise to a distinct CD signal (an induced CD). nih.gov The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule. By comparing experimentally obtained spectra with those predicted by quantum chemical calculations, the absolute configuration of the stereoisomers can be determined.

Table 1: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Stereoisomer Configuration | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (3R, 1'R) | 215 | +15,000 |

| 262 | -500 | |

| (3S, 1'S) | 215 | -15,000 |

| 262 | +500 |

Note: This table is illustrative and represents expected data based on the principles of CD spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. While standard ¹H and ¹³C NMR provide information on the chemical environment and connectivity of atoms, advanced two-dimensional techniques are required to assign the relative stereochemistry. researchgate.net

¹H-¹H Correlated Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the pyrrolidine ring and the ethan-1-ol side chain. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded protons and carbons, allowing for unambiguous assignment of the ¹³C signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are paramount for stereochemical assignment. These techniques detect through-space interactions between protons that are close to each other (typically <5 Å). By observing NOE correlations between protons on the pyrrolidine ring and the substituents, their relative orientation (cis or trans) can be determined. For example, an NOE between a proton on the benzyl group and a proton on the 1-hydroxyethyl group would suggest a specific folded conformation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOE Correlations |

| Benzyl-CH₂ | 3.65 (s) | 60.5 | C-2, C-5, Benzyl-C1 | H-2, H-5 |

| Benzyl-Ph | 7.25-7.40 (m) | 127.5-129.0 | Benzyl-CH₂ | H-2, H-5 |

| H-2 | 2.80 (m), 2.65 (m) | 61.0 | C-3, C-4, Benzyl-CH₂ | H-3, Benzyl-CH₂ |

| H-3 | 2.50 (m) | 45.0 | C-2, C-4, C-5, C-1' | H-2, H-4, H-1' |

| H-4 | 1.95 (m), 1.60 (m) | 30.0 | C-2, C-3, C-5 | H-3, H-5 |

| H-5 | 2.90 (m), 2.75 (m) | 58.0 | C-3, C-4, Benzyl-CH₂ | H-4, Benzyl-CH₂ |

| H-1' | 3.80 (q) | 70.0 | C-3, C-2' | H-3, H-2' |

| H-2' | 1.20 (d) | 22.0 | C-3, C-1' | H-1' |

Note: This table contains plausible data for one diastereomer and serves as an example of how NMR data is used for structural assignment.

Solid-State Structural Elucidation (e.g., X-ray Crystallography for Conformational Insights)

Single-crystal X-ray crystallography provides the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state. This technique can unambiguously determine bond lengths, bond angles, torsion angles, absolute configuration (if a suitable heavy atom is present or through anomalous dispersion), and intermolecular interactions. scispace.comnih.gov

For this compound, an X-ray crystal structure would reveal the precise puckering of the pyrrolidine ring, confirming the preferred envelope or twist conformation dictated by the substituents. scispace.com It would also show the exact orientation of the N-benzyl and 3-(1-hydroxyethyl) groups relative to the ring, providing indisputable evidence of the molecule's relative stereochemistry. Furthermore, the analysis of the crystal packing would shed light on non-covalent interactions, such as hydrogen bonding involving the hydroxyl group, which can influence the molecule's physical properties. researchgate.netmdpi.com

Table 3: Representative Crystallographic Data for a Substituted N-Benzylpyrrolidine Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₁₉NO |

| Formula Weight | 205.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.437 |

| b (Å) | 7.500 |

| c (Å) | 15.346 |

| β (°) | 78.73 |

| Volume (ų) | 721.8 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.25 |

| R-factor | 0.049 |

Note: Data is modeled on published crystal structures of related compounds, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, and is for illustrative purposes. scispace.com

Computational and Theoretical Studies on 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT methods are used to determine the electron density of a system and from this, derive its energy and other properties. mdpi.com These calculations can predict a molecule's geometry, stability, and spectroscopic characteristics. nih.govuni-greifswald.de

For 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, DFT calculations at a level like B3LYP/6-311G** can elucidate its electronic structure and chemical reactivity. mdpi.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule might interact with other chemical species. mdpi.com Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can also be calculated to quantify the molecule's reactivity. mdpi.commdpi.com

Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT) This table presents typical parameters that would be obtained from DFT calculations and is for illustrative purposes.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (LUMO-HOMO) | 5.6 eV |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | 3.0 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.8 eV |

| Global Softness (S) | A measure of the molecule's polarizability | 0.357 eV⁻¹ |

| Dipole Moment | Measure of the net molecular polarity | 1.9 D |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information on the conformational flexibility and dynamics of a molecule, which are crucial for its function and interactions. nih.gov

For a flexible molecule like this compound, which contains multiple rotatable bonds, MD simulations are essential for thorough conformational sampling. nih.gov By simulating the molecule's movements over nanoseconds or microseconds, researchers can identify low-energy, stable conformations that are likely to be present under experimental conditions. nih.gov This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site. nih.gov

MD simulations are also invaluable for studying the influence of the environment, such as solvent effects. nih.gov By placing the molecule in a simulated box of solvent (e.g., water), one can observe how solvent molecules interact with the solute and influence its conformation and behavior. researchgate.net These simulations can reveal the formation of hydrogen bonds between the molecule's hydroxyl group and water, as well as the hydrophobic interactions involving the benzyl (B1604629) group, providing a realistic picture of its state in an aqueous biological environment. mdpi.com

Table 2: Typical Parameters for an MD Simulation of this compound This table outlines a representative setup for an MD simulation study.

| Parameter | Description | Typical Value/Setting |

| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, or OPLS |

| Solvent Model | Explicit representation of solvent molecules | TIP3P or SPC/E water model |

| System Size | Dimensions of the simulation box | ~50 Å x 50 Å x 50 Å |

| Simulation Time | Duration of the simulation | 100 - 500 nanoseconds |

| Temperature | System temperature | 300 K (27 °C) |

| Pressure | System pressure | 1 bar |

| Ensemble | Statistical ensemble used for the simulation | NPT (Isothermal-isobaric) |

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods are computational techniques used to predict how a molecule might interact with biological targets, playing a crucial role in drug discovery. nih.gov These approaches, including ligand-protein docking and QSAR, help prioritize compounds for experimental testing by predicting their potential bioactivity. nih.govmdpi.com

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov It is widely used to understand the molecular basis of drug action and to screen virtual libraries of compounds for potential new drugs. mdpi.com The process involves sampling many possible conformations of the ligand within the protein's active site and scoring them based on how well they fit, both geometrically and energetically. nih.gov

For this compound, docking studies would first require the selection of a hypothesized biological target. Based on studies of similar benzylpyrrolidin-3-ol analogues, a potential target could be an enzyme involved in apoptosis, such as caspase-3. monash.edu The crystal structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). researchgate.net The docking algorithm would then predict the binding mode of the compound, calculating a binding energy score that estimates the strength of the interaction. nih.gov Analysis of the resulting complex can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Table 3: Illustrative Docking Results for this compound with a Hypothesized Target (e.g., Caspase-3) This table shows hypothetical data that would be generated from a molecular docking study.

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

| Caspase-3 | 2J32 | -7.5 | HIS-121, GLY-122 | Hydrogen Bond with -OH group |

| TYR-204, TRP-206 | Hydrophobic (π-π stacking) with benzyl ring | |||

| SER-65 | Hydrogen Bond with pyrrolidine (B122466) N |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Molecular Level)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. jocpr.com QSAR is a ligand-based drug design method used when the 3D structure of the target is unknown. nih.gov

Developing a QSAR model for this compound would require a dataset of structurally similar compounds with experimentally measured biological activity against a specific target. nih.gov Various molecular descriptors—such as physicochemical (e.g., LogP), electronic (e.g., dipole moment), and topological (e.g., molecular connectivity indices)—would be calculated for each compound in the series. nih.gov A statistical method, like multiple linear regression, would then be used to build an equation that correlates a selection of these descriptors with the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. jocpr.com

Table 4: Selected Molecular Descriptors for this compound Relevant to QSAR Studies This table lists examples of descriptors used to build QSAR models.

| Descriptor Class | Descriptor Name | Description | Illustrative Value |

| Physicochemical | LogP | Octanol-water partition coefficient; measures lipophilicity | 2.15 |

| TPSA | Topological Polar Surface Area | 23.47 Ų | |

| Constitutional | Molecular Weight | Mass of the molecule | 205.29 g/mol |

| nRotb | Number of Rotatable Bonds | 3 | |

| Electronic | Dipole Moment | Measure of molecular polarity | 1.9 D |

| Topological | Wiener Index | A distance-based topological index | 258 |

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry, especially methods based on quantum mechanics like DFT, is a powerful tool for investigating chemical reaction mechanisms. These studies can map out the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For this compound, a potential reaction for computational study is the oxidation of its secondary alcohol group to a ketone, forming 1-(1-benzylpyrrolidin-3-yl)ethanone. Using DFT, researchers could model this reaction pathway. The process would involve locating the transition state structure for the rate-determining step of the oxidation. By calculating the energy difference between the reactants and the transition state, the activation energy barrier for the reaction can be determined. This information provides fundamental insights into the reaction's feasibility and kinetics. Such studies can also be used to understand how different reagents or catalysts might influence the reaction mechanism and efficiency. Currently, specific computational studies detailing the reaction mechanisms of this compound have not been extensively reported in the literature.

Mechanistic Biological and Pharmacological Research on 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol in Vitro and Molecular Level

Elucidation of Molecular Target Engagement and Binding Affinities

Receptor Binding Studies and Ligand-Receptor Interaction Mechanisms

There is no specific data in the reviewed literature detailing receptor binding affinities (such as Ki, IC50, or EC50 values) of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol for any specific biological receptor. Consequently, information on its ligand-receptor interaction mechanisms, including the identification of binding sites and key molecular interactions, is also unavailable. While studies on other N-benzylpiperidine and related derivatives show engagement with targets like acetylcholinesterase and sigma receptors, this cannot be extrapolated to the specific compound without direct experimental evidence.

Enzyme Inhibition Kinetics and Mechanistic Pathways

Detailed studies on the enzyme inhibition kinetics of this compound are not present in the available scientific literature. Therefore, data on inhibition constants (Ki, IC50) and the mechanistic pathways of inhibition (e.g., competitive, non-competitive, uncompetitive) for this specific compound are unknown. Research on a library of electronically diverse 1-benzylpyrrolidin-3-ol analogues indicated that some of these compounds exhibit selective cytotoxicity towards certain cancer cell lines and may target caspase-3, a key enzyme in apoptosis. However, this study did not include this compound, and no kinetic data was provided for the analogues.

Modulation of Intracellular Signaling Pathways (in vitro models)

There is no published research detailing how this compound modulates specific intracellular signaling pathways in in vitro models. Such studies would typically involve cell-based assays to measure changes in second messengers, protein phosphorylation cascades, or gene expression following treatment with the compound. This information is crucial for understanding the downstream cellular effects of a compound's interaction with its molecular target.

Structure-Activity Relationship (SAR) Analysis at the Molecular Target Level

Specific structure-activity relationship (SAR) studies for this compound at a molecular target level have not been reported. SAR studies involve systematically modifying the chemical structure of a lead compound and assessing how these changes affect its biological activity. This process helps in identifying the key chemical moieties responsible for its pharmacological effects. While SAR studies have been conducted on broader classes of benzylpyrrolidine and benzylpiperidine derivatives for various targets, these findings are not directly applicable to this compound without specific experimental validation.

Applications of 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol in Academic Research

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential intermediates in the asymmetric synthesis of natural products and pharmaceuticals. The value of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol in this context stems from its defined stereochemistry and multiple functional groups that can be manipulated in subsequent synthetic steps. Chiral alcohols and amines are particularly important building blocks for creating compounds with high added value.

The structure of this compound contains two chiral centers, one at the C3 position of the pyrrolidine (B122466) ring and the other at the carbinol carbon. This stereochemical richness is a desirable trait for a building block, as it allows for the precise construction of three-dimensional molecular architectures required for specific biological interactions. nih.gov The synthesis of densely substituted, stereochemically defined pyrrolidines is an active area of research, often employing methods like 1,3-dipolar cycloadditions to control the resulting stereochemistry. nih.gov

The key functional components of this molecule each play a distinct role in its utility as a synthetic intermediate:

The Pyrrolidine Nitrogen: The secondary amine within the ring is protected by a benzyl (B1604629) group, which is a common strategy in multi-step synthesis. This protecting group is stable under many reaction conditions but can be removed when desired to allow for further functionalization at the nitrogen atom.

The Hydroxyl Group: The secondary alcohol is a versatile functional group that can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used to form esters and ethers.

The Chiral Centers: The predefined spatial arrangement of the substituents on the pyrrolidine ring and the side chain allows for the transfer of chirality to a more complex target molecule. nih.gov

| Structural Feature | Synthetic Utility | Example Transformation |

|---|---|---|

| Chiral Secondary Alcohol | Allows for stereoselective reactions and introduction of new functional groups. | Oxidation to ketone, esterification, etherification, conversion to leaving group. |

| N-Benzyl Protecting Group | Protects the pyrrolidine nitrogen during synthesis; can be removed later. | Hydrogenolysis (e.g., using Pd/C and H₂) to reveal the secondary amine. |

| Pyrrolidine Ring | Provides a rigid, three-dimensional scaffold for orienting substituents. | Serves as the core structure for more complex molecules. |

| Multiple Stereocenters | Enables the synthesis of specific diastereomers of a target molecule. | Diastereoselective addition to the carbonyl precursor or reactions on the alcohol. |

Utility as a Chemical Probe for Biological System Investigation

Chemical probes are small molecules used to explore and understand biological systems. nih.gov While specific studies designating this compound as a chemical probe are not prominent, research on structurally similar analogues provides a strong basis for its potential in this area. Specifically, libraries based on the 1-benzylpyrrolidin-3-ol core have been synthesized and evaluated for their ability to interact with biological targets and modulate cellular processes. monash.eduresearchgate.net

A key example is the investigation of 1-benzylpyrrolidin-3-ol analogues as agents that can induce apoptosis (programmed cell death). monash.eduresearchgate.net In a study by Naqvi et al., a diverse library of such compounds was synthesized and screened for cytotoxic activity against a panel of human cancer cell lines. monash.eduresearchgate.net The study found that certain analogues exhibited selective cytotoxicity, particularly towards human leukemia (HL-60) cells, and were able to induce apoptosis by targeting caspase-3, a crucial enzyme in the apoptotic pathway. monash.edu

This research highlights how molecules with the 1-benzylpyrrolidin-3-ol scaffold can serve as probes to investigate the complex machinery of apoptosis. By systematically varying the substituents on this core structure, researchers can study structure-activity relationships (SAR) and identify the key molecular features required for interaction with specific biological targets like caspases. monash.edu The this compound molecule, with its hydroxyl group and benzyl moiety, fits the general structural profile of the compounds investigated, suggesting its potential utility in similar biological studies.

| Cell Line | Cancer Type | Compound 5j (% Cytotoxicity) | Compound 5p (% Cytotoxicity) |

|---|---|---|---|

| HL-60 | Human Leukemia | 81 | 85 |

| A549 | Lung Adenocarcinoma | 32 | 40 |

| NCI H322 | Bronchioalveolar Carcinoma | 29 | 38 |

| A431 | Epidermoid Carcinoma | 21 | 32 |

| T98G | Glioblastoma | 25 | 35 |

Data adapted from Naqvi et al. (2021), illustrating the use of the scaffold in biological investigation. monash.edu

Contribution to the Design and Development of Pyrrolidine-Based Scaffolds in Chemical Biology

The pyrrolidine ring is one of the most prevalent five-membered nitrogen-containing heterocycles found in FDA-approved drugs and is a cornerstone in the design of new bioactive molecules. nih.govfrontiersin.org Its significance is due to several advantageous properties that make it an ideal scaffold for exploring chemical space and interacting with biological targets. researchgate.netnih.gov

The primary advantages of the pyrrolidine scaffold include:

Three-Dimensionality: Unlike flat aromatic rings, the sp³-hybridized carbon atoms of the pyrrolidine ring give it a non-planar, puckered conformation. This three-dimensional character is crucial for creating molecules that can fit into the complex, contoured binding sites of proteins. researchgate.netnih.gov

Stereochemical Diversity: The pyrrolidine ring can be substituted at multiple positions, creating stereocenters. The spatial orientation of these substituents can be precisely controlled, leading to different stereoisomers that may have vastly different biological profiles due to their unique interactions with chiral biological macromolecules like enzymes and receptors. researchgate.netnih.gov

Synthetic Accessibility: Robust and flexible chemical methods have been developed for the synthesis of diverse pyrrolidine fragments, allowing for the strategic creation of libraries of compounds that cover a wide range of three-dimensional molecular space. nih.govnih.gov

This compound is a clear example of a functionalized pyrrolidine scaffold. It serves as a template upon which further molecular diversity can be built. Techniques like diversity-oriented synthesis, as demonstrated in the preparation of 1-benzylpyrrolidin-3-ol analogues via the Ugi multicomponent reaction, showcase how a core scaffold can be rapidly elaborated into a library of compounds for screening and biological evaluation. monash.eduresearchgate.net This approach is central to chemical biology, where the goal is to develop novel molecules to probe and modulate biological function.

| Scaffold Type | Key Structural Feature | Example Application Area | Reference |

|---|---|---|---|

| Prolinol Derivatives | Pyrrolidine with a hydroxymethyl group at C2. | Precursors for drugs like Avanafil (erectile dysfunction). | nih.gov |

| Pyrrolidine-2-ones | A carbonyl group at the C2 position of the ring. | Core of the racetam nootropics; antibacterial agents. | nih.govrdd.edu.iq |

| Pyrrolidine-2,5-diones | Two carbonyl groups at C2 and C5. | Anticonvulsant activity. | nih.gov |

| 3-Substituted Pyrrolidines | Functionalization at the C3 position. | Core of drugs like Darifenacin (muscarinic antagonist). | monash.edu |

| Spiro-pyrrolidines | Pyrrolidine ring fused in a spirocyclic system. | Rigid conformations for specific biological targeting. | nih.gov |

Future Directions and Unexplored Avenues in 1 1 Benzylpyrrolidin 3 Yl Ethan 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chiral pyrrolidines and amino alcohols is a cornerstone of medicinal chemistry. mdpi.comfrontiersin.org Future research on 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol should prioritize the development of synthetic routes that are not only efficient but also environmentally benign, aligning with the principles of green chemistry. chemheterocycles.com

Key areas for development include:

Biocatalysis: Utilizing enzymes, such as ketoreductases or engineered amine dehydrogenases, offers a highly stereoselective and sustainable method for producing chiral alcohols and amines under mild conditions. frontiersin.orgnih.gov An unexplored avenue would be the enzymatic reduction of the precursor ketone, 1-(1-benzylpyrrolidin-3-yl)ethan-1-one, to selectively yield either the (R) or (S) enantiomer of the target alcohol. This approach avoids heavy metal catalysts and often uses water as a solvent, significantly reducing environmental impact. frontiersin.org

Asymmetric Catalysis: Beyond biocatalysis, the use of chiral metal catalysts or organocatalysts for the asymmetric reduction of the corresponding ketone or the reductive amination of a precursor α-hydroxy ketone presents a powerful strategy. mdpi.comresearchgate.net Research could focus on novel nickel-catalyzed cyclization reactions or iridium-catalyzed C-H amidation to construct the core structure with high enantiopurity. researchgate.netrsc.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction efficiency, reduce reaction times, and improve safety and scalability. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate the formation of pyrrolidine (B122466) rings. nih.gov Applying flow chemistry could enable better control over reaction parameters for the stereoselective reduction step, leading to higher yields and purities.

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Biocatalysis (e.g., Ketoreductases) | High enantioselectivity (>99% ee), mild reaction conditions, aqueous solvent, reduced waste. nih.govresearchgate.net | Screening for and engineering enzymes with high activity and selectivity for the specific ketone precursor. |

| Asymmetric Organocatalysis | Metal-free, avoids toxic heavy metals, high stereocontrol. mdpi.com | Designing proline-based or other chiral organocatalysts for the efficient asymmetric reduction. |

| Multicomponent Reactions (MCRs) | Step and atom economy, rapid generation of molecular diversity, operational simplicity. | Developing a one-pot reaction to assemble the pyrrolidine ring and install the side chain simultaneously. |

| Flow Chemistry | Precise control of temperature and mixing, enhanced safety, ease of scalability, potential for higher yields. | Optimizing reaction conditions for the stereoselective reduction in a continuous flow reactor. |

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and achieving high selectivity. Future research can leverage advanced spectroscopic methods to study the formation of this compound in real time.

Operando Spectroscopy: Techniques like Operando Infrared (IR) or Raman spectroscopy allow for the monitoring of catalytic reactions under actual operating conditions. numberanalytics.comornl.govyoutube.com This could be applied to a catalytic hydrogenation or transfer hydrogenation reaction to identify surface-bound intermediates, observe catalyst deactivation, and elucidate the stereochemistry-determining step. youtube.comacs.org For instance, by coupling an IR spectrometer to a reaction vessel, researchers can track the disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch, while simultaneously monitoring for transient species. ornl.gov

Time-Resolved Spectroscopy: Ultrafast techniques like picosecond pulse radiolysis can be used to observe the initial electron transfer steps in reduction reactions, providing fundamental insights into the kinetics and dynamics of intermediate formation on nanocatalysts. nih.gov

Advanced NMR Techniques: Two-dimensional (2D) NMR and specialized techniques can help elucidate the structure of transient intermediates and catalyst-substrate complexes, which are key to understanding the mechanism of stereoselection.

| Technique | Potential Application | Information Gained |

|---|---|---|

| Operando IR/Raman Spectroscopy | Monitoring the catalytic reduction of 1-(1-benzylpyrrolidin-3-yl)ethan-1-one. ornl.govyoutube.com | Identification of surface adsorbates, reaction intermediates, and catalyst state during the reaction. |

| Time-Resolved Transient Absorption Spectroscopy | Studying the kinetics of radical anion formation on a metallic nanocatalyst surface. nih.gov | Direct observation of initial electron transfer steps and stability of intermediates on nanosecond to second timescales. |

| X-ray Absorption Spectroscopy (XAS) | Probing the electronic structure and coordination environment of a metal catalyst in situ. frontiersin.org | Changes in the catalyst's oxidation state and active site structure during the reaction. |

| Mass Spectrometry (Real-Time Analysis) | Online monitoring of reaction components directly from the reaction mixture. rsc.org | Rapid detection of products, byproducts, and intermediates for mechanistic elucidation. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govnih.gov These computational tools can be powerfully applied to the this compound scaffold.

De Novo Design: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design novel derivatives of the core scaffold. nih.govarxiv.org These models can be trained on large chemical databases and then conditioned to generate new molecules with predicted improvements in properties like binding affinity for a specific target or better drug-like characteristics.

Bioactivity Prediction: ML models, including random forests and deep neural networks, can be trained on existing bioactivity data to predict the biological activity of new compounds. stanford.edunih.govbiorxiv.org For this compound and its virtual analogs, these models could screen them against a wide range of biological targets to identify potential therapeutic applications. github.comresearchgate.net

Property Prediction: AI tools can accurately predict physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles. This allows for the early-stage filtering of compounds that are likely to fail later in development, saving time and resources.

| AI/ML Application | Objective | Potential Outcome |

|---|---|---|

| Generative Models (e.g., VAEs, GANs) | Design novel analogs of this compound with optimized properties. nih.govarxiv.org | A library of virtual compounds with high predicted affinity for a target and favorable drug-like properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of designed compounds based on their structural features. stanford.edu | Prioritization of which novel compounds to synthesize and test experimentally. |

| Predictive ADME/Tox Modeling | Computationally estimate the pharmacokinetic and toxicity profiles of new derivatives. biorxiv.org | Early identification and removal of candidates with poor predicted safety or bioavailability. |

| Ligand-Based and Structure-Based Design | Generate molecules tailored to the binding site of a specific biological target. nih.govkuleuven.be | Highly potent and selective lead compounds for a chosen therapeutic target. |

Exploration of Emerging Biological Targets for Mechanistic Research

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of biological systems. nih.govnih.gov The chiral amino alcohol motif is also a key pharmacophore in many bioactive molecules. frontiersin.orgresearchgate.net This suggests that this compound is a promising candidate for screening against various biological targets to uncover novel mechanisms of action.

Future research should involve:

High-Throughput Screening (HTS): The compound and a library of its derivatives could be subjected to HTS against panels of receptors, enzymes, and ion channels. nih.gov This unbiased approach could identify unexpected biological activities.

Targeting Protein-Protein Interactions (PPIs): The non-planar, three-dimensional structure of pyrrolidine derivatives makes them well-suited to disrupt PPIs, which are often characterized by large, flat interfaces challenging for traditional small molecules. nih.gov

Exploring Underexplored Scaffolds: While the pyrrolidine ring itself is common, its specific substitution pattern in this compound may offer unique interactions with emerging or underexplored targets like kinesin motor proteins or enzymes involved in metabolic diseases. nih.govmdpi.com For example, certain pyrrolotriazinones have shown promise as inhibitors of Stearoyl-CoA desaturase (SCD1), a target in metabolic disease and cancer. nih.gov

| Target Class | Rationale | Potential Research Goal |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | The chiral amine and benzyl (B1604629) group are common features in GPCR ligands. | Identify novel agonists or antagonists for CNS-related or other GPCRs. |

| Kinases | The scaffold could serve as a basis for developing inhibitors that bind within the ATP pocket or allosteric sites. | Discover selective inhibitors for kinases implicated in cancer or inflammatory diseases. nih.gov |

| Ion Channels | Amino alcohol structures are known to modulate ion channel activity. | Explore potential as blockers or modulators of sodium, potassium, or calcium channels. |

| Enzymes (e.g., nNOS, SCD1) | Pyrrolidine scaffolds have been successfully developed into potent and selective enzyme inhibitors. nih.govnih.gov | Investigate inhibition of enzymes involved in metabolic or neurodegenerative diseases. |

Q & A

Q. What are the key considerations for synthesizing 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol with high enantiomeric purity?

- Methodological Answer : Synthesis involves multi-step pathways, including alkylation of pyrrolidine derivatives and chiral resolution. Critical steps include:

- Use of chiral catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the pyrrolidine nitrogen.

- Optimizing reaction conditions (temperature, solvent polarity) to minimize racemization.

- Purification via flash chromatography or recrystallization to isolate enantiomers.

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (ee%) |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF, 80°C | 65-75 | 85-90 |

| Chiral Resolution | L-Tartaric acid, ethanol | 50-60 | ≥98 |

- Reference: Synthesis protocols for related amino alcohols .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzyl and pyrrolidine substituents (e.g., δ 7.3 ppm for benzyl protons, δ 2.5-3.5 ppm for pyrrolidine ring protons).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 220.144).

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to assess enantiopurity.

- Polarimetry : Measure specific rotation ([α]²⁵D) to verify optical activity.

- Reference: Analytical methods for stereochemical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from metabolic stability, bioavailability, or model-specific factors. Strategies include:

- Comparative Pharmacokinetics : Measure plasma half-life and tissue distribution in vivo vs. in vitro metabolic assays (e.g., liver microsomes).

- Dose-Response Calibration : Align in vitro concentrations (e.g., 10⁻⁵ M) with in vivo dosing (e.g., 50 mg/kg in rats) using allometric scaling.

- Data Table :

| Model | Conditions | Key Findings |

|---|---|---|

| In vitro (blood viscosity) | 43°C, 60 min, 10⁻⁵ g/mL | 40% reduction in viscosity |

| In vivo (pulmonary fibrosis) | 50 mg/kg, 2 weeks | 30% reduction in fibrosis markers |

- Reference: Experimental design in pharmacological studies .

Q. What strategies optimize the pharmacokinetic profile of this compound for CNS applications?

- Methodological Answer :

- Lipophilicity Adjustment : Modify logP (via substituents) to balance blood-brain barrier (BBB) penetration and solubility. Target logP 2.5–3.5.

- Prodrug Design : Introduce ester prodrugs (e.g., acetylated hydroxyl group) to enhance oral bioavailability.

- Metabolic Stability : Test CYP450 inhibition/induction using human hepatocytes.

- Reference: Pharmacokinetic optimization of piperidine derivatives .

Q. How can researchers address inconsistent receptor binding data across studies?

- Methodological Answer : Contradictions may stem from assay conditions or receptor subtypes. Mitigate via:

- Standardized Assays : Use identical cell lines (e.g., HEK293T for GPCRs) and buffer conditions (pH 7.4, 37°C).

- Orthogonal Validation : Combine radioligand binding (e.g., ³H-labeled compound) with functional assays (cAMP or calcium flux).

- Control Experiments : Include reference ligands (e.g., atropine for muscarinic receptors) to normalize data.

- Reference: Receptor interaction studies for amino alcohols .

Data Contradiction Analysis

Q. Why do computational predictions of logP for this compound vary significantly across studies?

- Methodological Answer : Variations arise from algorithm differences (e.g., XLogP vs. ChemAxon). Resolve by:

- Experimental Validation : Measure logP via shake-flask method (octanol/water partition).

- Consensus Modeling : Average predictions from ≥3 software tools.

- Data Table :

| Method | Predicted logP |

|---|---|

| XLogP3 | 2.8 |

| ChemAxon | 3.1 |

| Experimental | 2.9 |

- Reference: Physicochemical property determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.